3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone
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Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone is a compound that belongs to the class of bicyclic azetidines. These compounds are known for their unique structural features and potential biological activities. The presence of the azabicyclo[3.1.0]hexane core in the molecule makes it an interesting target for synthetic and medicinal chemists.
Preparation Methods
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be achieved through various methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is typically carried out under mild conditions using a base such as sodium hydride or potassium tert-butoxide. Another method involves the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of palladium, gold, ruthenium, cobalt, nickel, or rhodium salts as catalysts .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can be promoted using bases or metal catalysts to form more complex bicyclic structures.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has been explored for its potential antitumor, antibacterial, and antiviral activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane core can interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, compounds with similar structures have been shown to alkylate DNA, inhibit proteases, and modulate neurotransmitter reuptake .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be compared with other similar compounds such as:
Duocarmycin SA: Known for its DNA-alkylating properties and antitumor activity.
Yatakemycin: Another DNA-alkylating agent with potent antitumor effects.
CC-1065: A well-known antitumor agent that also alkylates DNA.
Bicifadine: An analgesic that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
Centanafadine: Used for the treatment of attention-deficit hyperactivity disorder (ADHD).
Amitifadine: An antidepressant that inhibits the reuptake of serotonin, noradrenaline, and dopamine.
These compounds share structural similarities with this compound, but each has unique properties and applications that make them distinct.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)2-3-12(8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFWIBRTIZQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CC3CC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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